2-(5-Cyclopentylmethyl-[1,3,4]oxadiazol-2-yl)-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Cyclopentylmethyl-[1,3,4]oxadiazol-2-yl)-ethylamine is a heterocyclic compound containing an oxadiazole ring The oxadiazole ring is a five-membered ring consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyclopentylmethyl-[1,3,4]oxadiazol-2-yl)-ethylamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . Another approach includes the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(5-Cyclopentylmethyl-[1,3,4]oxadiazol-2-yl)-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
2-(5-Cyclopentylmethyl-[1,3,4]oxadiazol-2-yl)-ethylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 2-(5-Cyclopentylmethyl-[1,3,4]oxadiazol-2-yl)-ethylamine involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with different properties and applications.
1,2,3-Oxadiazole: A less common isomer with unique chemical behavior.
1,2,5-Oxadiazole:
Uniqueness
2-(5-Cyclopentylmethyl-[1,3,4]oxadiazol-2-yl)-ethylamine is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1251360-46-9 |
---|---|
Molecular Formula |
C10H17N3O |
Molecular Weight |
195 |
Synonyms |
2-(5-Cyclopentylmethyl-[1,3,4]oxadiazol-2-yl)-ethylamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.